molecular formula C14H12N2O2S B1313713 Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate CAS No. 752244-05-6

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate

Cat. No.: B1313713
CAS No.: 752244-05-6
M. Wt: 272.32 g/mol
InChI Key: AKUAOHJSADUKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate belongs to the broader category of imidazothiazoles, which are characterized as bicyclic heterocycles containing both imidazole and thiazole ring systems. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the imidazo[2,1-b]thiazole designation indicating the specific fusion pattern between the two heterocyclic rings. The structural framework consists of a five-membered imidazole ring fused to a five-membered thiazole ring in a [2,1-b] configuration, where the bridging occurs between position 2 of the imidazole and position 1 of the thiazole ring system.

The molecular structure contains three heteroatoms: two nitrogen atoms within the imidazole portion and one sulfur atom in the thiazole component. The phenyl substituent at position 6 provides aromatic character and potential sites for molecular interactions, while the ethyl carboxylate group at position 3 contributes to the compound's chemical reactivity and solubility properties. The compound's International Union of Pure and Applied Chemistry name, ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate, precisely describes these structural features and their positional relationships within the fused ring system.

The compound's chemical identity is further characterized by its Simplified Molecular Input Line Entry System notation: CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3, and its International Chemical Identifier key: AKUAOHJSADUKFP-UHFFFAOYSA-N. These standardized representations facilitate database searches and computational chemistry applications. The three-dimensional structure exhibits specific conformational preferences influenced by the rigid bicyclic core and the rotational freedom of the phenyl and ethyl carboxylate substituents.

Within the broader classification system, this compound represents a substituted derivative of the parent imidazo[2,1-b]thiazole scaffold. The [2,1-b] fusion pattern is particularly significant among imidazothiazole isomers, as it has been the most extensively studied configuration due to its diverse pharmacological properties and synthetic accessibility. The presence of both electron-donating and electron-withdrawing groups within the structure creates opportunities for fine-tuning chemical and biological properties through systematic structural modifications.

Historical Development in Heterocyclic Chemistry

The development of imidazothiazole chemistry traces its origins to the mid-twentieth century exploration of fused heterocyclic systems, driven by the recognition that such compounds often exhibit enhanced biological activities compared to their monocyclic counterparts. Traditional synthetic methodologies for imidazothiazole construction emerged from established reactions involving α-substituted ketones with sulfur-containing heterocycles, laying the groundwork for systematic exploration of this chemical space. The historical progression of imidazothiazole synthesis demonstrates a clear evolution from simple condensation reactions to sophisticated multi-step procedures capable of introducing diverse substituent patterns.

Early synthetic approaches to imidazothiazole derivatives typically involved the reaction of 2-aminothiazole compounds with α-haloketones or related electrophilic species. These foundational methods established the basic principles for constructing the fused ring system and provided initial insights into structure-activity relationships. The development of more refined synthetic strategies incorporated advances in organometallic chemistry, including palladium-catalyzed coupling reactions that enabled the introduction of aryl substituents with greater precision and efficiency.

The emergence of ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate as a specific target compound reflects the broader trend toward functionalized imidazothiazole derivatives in contemporary medicinal chemistry. The incorporation of ester functionality provides synthetic versatility, allowing for subsequent transformations to generate libraries of related compounds with modified physicochemical properties. The compound's first documented synthesis and characterization in chemical databases occurred in 2006, representing a relatively recent addition to the imidazothiazole family.

Recent advances in imidazothiazole chemistry have emphasized the development of environmentally friendly synthetic methodologies, including microwave-assisted reactions and solvent-free conditions using ionic liquids. These green chemistry approaches have enhanced the practical accessibility of complex imidazothiazole derivatives while reducing environmental impact. The historical trajectory of imidazothiazole development demonstrates a progression from simple synthetic targets to sophisticated molecular architectures designed for specific biological applications.

The compound's position within the historical development of heterocyclic chemistry is further contextualized by the broader recognition of imidazothiazole derivatives as privileged scaffolds in drug discovery. The clinical success of levamisole, an imidazothiazole-based drug developed in the mid-1960s, provided early validation for the therapeutic potential of this structural class. This precedent encouraged continued exploration of imidazothiazole derivatives, ultimately leading to the synthesis and characterization of structurally diverse analogs including ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate.

The evolution of analytical techniques and computational methods has significantly enhanced the ability to characterize and predict the properties of imidazothiazole compounds. Modern nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic methods provide detailed structural information that guides synthetic design and optimization. The integration of computational chemistry approaches, including molecular docking studies and quantum mechanical calculations, has further accelerated the rational design of imidazothiazole derivatives with desired properties.

Property Value Reference
Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
Chemical Abstracts Service Number 752244-05-6
PubChem Compound Identifier 11173322
International Chemical Identifier Key AKUAOHJSADUKFP-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3
Database Creation Date 2006-10-26
Last Modification Date 2025-05-18

Properties

IUPAC Name

ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-13(17)12-9-19-14-15-11(8-16(12)14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAOHJSADUKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457706
Record name ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752244-05-6
Record name ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via 2-Aminothiazole and Ethyl 2-Bromoacetate

A common laboratory synthesis involves the initial reaction of 2-aminothiazole with ethyl 2-bromoacetate under basic conditions to form an intermediate thiazolyl acetate. This intermediate then undergoes cyclization with phenyl isothiocyanate or substituted bromoacetophenones to yield the fused imidazo[2,1-b]thiazole core.

  • Solvents: Ethanol, acetonitrile, or acetone are typically used.
  • Conditions: Refluxing for several hours (e.g., 8 hours) is common to drive the cyclization.
  • pH Control: Basification with ammonium hydroxide to pH 8–9 followed by acidification to pH 3–4 to precipitate the product.
  • Yields: Moderate to high yields (62–79%) have been reported depending on substituents and reaction specifics.

One-Pot and Catalytic Methods

Recent advances include solvent-free catalytic methods and ionic liquid-mediated one-pot syntheses:

  • Friedel-Crafts Acylation: Using Eaton’s reagent under solvent-free conditions yields 90–96% product with high selectivity.
  • TiO₂·SO₃·SbCl₂ Catalysis: Solvent-free reaction at 363 K for 1 hour achieves 88% yield.
  • Ionic Liquids: Use of [Bmim]Br ionic liquid facilitates three-component reactions, improving atom economy and reducing reaction times.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%) Reference
1 2-Aminothiazole + Ethyl 2-bromoacetate in acetone, reflux 8 h Formation of thiazolyl acetate intermediate -
2 Basify with 15% NH4OH to pH 8–9, extract with CH2Cl2 Isolation of intermediate -
3 Reflux in EtOH-H2O-NaOH (1.5 mol/L) 0.5 h, acidify to pH 3–4 Cyclization and precipitation of product 62–79

Mechanistic Insights

The key step is the nucleophilic attack of the amino group on the electrophilic carbon of the bromoacetate derivative, followed by intramolecular cyclization to form the imidazo-thiazole ring. The phenyl substituent is introduced via the corresponding phenyl-containing precursor (e.g., phenyl isothiocyanate or bromoacetophenone derivatives).

Crystallographic and Structural Characterization

Single-crystal X-ray diffraction studies reveal:

  • The imidazo[2,1-b]thiazole core is planar with minimal deviation (r.m.s. ~0.024 Å).
  • The phenyl ring is nearly perpendicular (~89.6°) to the thiazole plane.
  • Weak π-π stacking interactions (centroid distance ~3.666 Å) stabilize the crystal lattice.
  • The ethyl ester side chain adopts a trans conformation (torsion angle ~−155.2°).

These structural features influence the compound’s reactivity and facilitate purification by crystallization.

Comparative Table of Synthetic Methods

Method Catalyst/Solvent Temperature Reaction Time Yield (%) Notes
Cyclization of 2-aminothiazole + ethyl 2-bromoacetate Acetone, EtOH-H2O-NaOH Reflux (~80°C) 8 h + 0.5 h 62–79 Classical method, moderate yield
Friedel-Crafts Acylation Eaton’s reagent (solvent-free) Ambient to mild heating Variable 90–96 High yield, solvent-free
TiO₂·SO₃·SbCl₂ catalysis Solvent-free 363 K (90°C) 1 h 88 Efficient catalytic method
Ionic liquid-mediated one-pot synthesis [Bmim]Br Mild heating Variable Not explicitly reported Green chemistry approach

Research Findings and Notes

  • The choice of solvent and base significantly affects yield and purity.
  • Solvent-free and catalytic methods offer greener alternatives with higher yields and shorter reaction times.
  • The phenyl substituent’s electronic nature can influence reaction kinetics and product stability.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with the thiazole moiety exhibit antiviral properties. Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate has been synthesized and evaluated for its antiviral efficacy against various viruses, including the yellow fever virus. Studies have shown that modifications to the parent structure can enhance metabolic stability and therapeutic indices, making it a promising candidate for further development in antiviral therapies .

Anticancer Potential

The imidazo-thiazole scaffold is recognized for its anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. The compound's mechanism of action involves the induction of apoptosis in cancer cells, which has been documented in several preclinical studies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death. This application is particularly relevant in the context of rising antibiotic resistance .

Enzyme Inhibition

This compound has been studied as an enzyme inhibitor. The compound's ability to modulate enzyme activity makes it a valuable tool in drug discovery processes aimed at identifying new therapeutic agents targeting specific enzymes involved in disease pathways .

Case Study 1: Antiviral Efficacy

A study published in PubMed detailed the synthesis of thiazole derivatives and their evaluation against the yellow fever virus. This compound was among the compounds tested, showing promising antiviral activity with improved therapeutic indices compared to earlier generation compounds .

Case Study 2: Anticancer Mechanisms

In another study focusing on cancer therapy, this compound was evaluated for its effects on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntiviralHigh
AnticancerModerate
AntimicrobialModerate
Enzyme InhibitionHigh

Mechanism of Action

The mechanism of action of Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 6

  • Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS: 914204-71-0): The introduction of a 4-fluorophenyl group at position 6 and a methyl group at position 3 enhances metabolic stability.
  • Ethyl 6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS: 1397194-35-2): The 3-aminophenyl substituent introduces hydrogen-bonding capacity, which may enhance target binding affinity. However, this modification reduces cytotoxicity against HepG2 cells (IC50 = 28.4 μM) compared to the parent compound (IC50 = 22.6 μM) .

Substituent Variations at Position 3

  • Ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate :
    Replacement of the phenyl group with a methyl-substituted benzothiazole ring increases steric bulk, leading to reduced VEGFR2 inhibition (3.76% at 20 μM) compared to the phenyl-substituted analog (5.72%) .

Anticancer Activity

Compound Name Target Cell Line (IC50) VEGFR2 Inhibition (% at 20 μM) Reference
Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate HepG2: 22.6 μM; MDA-MB-231: 1.4 μM 5.72%
Ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-carboxylate (5l) MDA-MB-231: 1.4 μM 5.72%
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate Not tested N/A

The parent compound demonstrates potent activity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), surpassing sorafenib (IC50 = 5.2 μM) . Chlorophenyl substitution (compound 5l) retains similar potency but improves selectivity for cancer cells over normal cells .

Anti-inflammatory Activity

  • Ethyl 4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate derivatives: These analogs exhibit superior anti-inflammatory activity compared to the parent compound, with one derivative (ethyl-(4R)-2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate) showing 75% inhibition of COX-2 at 10 μM .

Biological Activity

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS Number: 752244-05-6) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₂N₂O₂S
  • Molecular Weight : 272.33 g/mol
  • CAS Number : 752244-05-6
  • MDL Number : MFCD11222706

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with phenyl substituents under controlled conditions. The specific synthetic pathways can vary based on the desired yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its effectiveness against various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : Exhibited significant growth inhibition with an IC50 value ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : Showed IC50 values between 4.98 and 14.65 μM.

These results indicate that this compound may act as a microtubule-destabilizing agent, enhancing apoptosis in cancer cells by increasing caspase activity and inducing morphological changes at concentrations as low as 1 μM .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Compounds within this class have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Inhibition of bacterial DNA gyrase has been observed with IC50 values in the low micromolar range.
  • The compound exhibits a broad spectrum of activity against various pathogens, which is attributed to its ability to simultaneously inhibit multiple intracellular targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : This compound disrupts microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis.
  • Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication and transcription.
  • Induction of Apoptosis : The compound enhances the activity of apoptotic markers such as caspase-3, promoting programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against MDA-MB-231 and HepG2 cell lines.
Study B Showed effective inhibition of bacterial DNA gyrase with low micromolar IC50 values against multiple strains.
Study C Investigated structure-activity relationships revealing modifications that enhance anticancer and antibacterial properties.

Q & A

Q. What are the common synthetic methodologies for Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions under solvent-free or catalytic conditions. For instance:
  • Friedel-Crafts Acylation : A solvent-free approach using Eaton’s reagent achieves yields of 90–96% with high selectivity, starting from accessible substrates like substituted imidazo[2,1-b]thiazoles and aromatic aldehydes .
  • Catalytic Synthesis : TiO₂·SO₃·SbCl₂-catalyzed reactions under solvent-free conditions at 363 K for 1 hour yield 88% of the product, followed by crystallization in ethanol .
  • One-Pot Synthesis : Ionic liquids like [Bmim]Br facilitate three-component reactions for hybrid derivatives, though yields for specific analogs are not explicitly reported .

Table 1 : Comparison of Synthetic Methods

MethodCatalyst/SolventTemperatureYieldReference
Friedel-Crafts AcylationEaton’s reagentSolvent-free90–96%
TiO₂·SO₃·SbCl₂Solvent-free363 K88%

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are critical for molecular packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals key structural features:
  • The imidazo[2,1-b]thiazole core adopts a planar conformation (r.m.s. deviation = 0.024 Å), with the phenyl ring oriented at 89.62° relative to the thiazole plane .
  • Weak π-π interactions between aromatic rings (centroid separation = 3.666 Å) stabilize the crystal lattice .
  • The ester side chain exhibits a trans conformation (torsion angle = −155.2°) .

Refinement parameters (e.g., R = 0.053, wR = 0.142) confirm high data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., FLT3 inhibition vs. antiproliferative activity) arise from structural modifications:
  • Substituent Effects : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance FLT3 inhibition (IC₅₀ < 1 µM) , while bulky substituents (e.g., trifluoromethylbenzyl) improve anti-inflammatory activity by targeting COX-2 .
  • Assay Conditions : Variations in cell lines (e.g., AML vs. solid tumors) and assay protocols (e.g., ATP-binding vs. kinase inhibition) must be standardized. Cross-validation using in silico docking (e.g., FLT3 active site modeling) can clarify mechanism-driven discrepancies .

Q. What strategies optimize the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Regioselective Functionalization : Introduce substituents at the C-2 or C-5 positions of the imidazo[2,1-b]thiazole core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Hybrid Scaffolds : Combine with triazoles or pyrazoles using click chemistry (CuAAC reactions) to enhance bioactivity. For example, triazole-linked hybrids show improved antitubercular activity (MIC = 0.5 µg/mL against M. tuberculosis) .
  • Green Chemistry : Replace traditional solvents with ionic liquids (e.g., [Bmim]Br) to reduce reaction times and improve atom economy .

Data Contradiction Analysis

Q. Why do crystallographic data for structurally similar compounds show divergent dihedral angles?

  • Methodological Answer : Variations in dihedral angles (e.g., 89.62° vs. 75.3° in analogs) stem from:
  • Substituent Steric Effects : Bulky groups (e.g., 2-chlorophenyl) induce torsional strain, forcing non-planar conformations .
  • Packing Forces : Stronger π-π stacking or hydrogen bonding in certain crystals (e.g., with nitro groups) can flatten the core structure .
  • Resolution : High-resolution datasets (e.g., θ = 4.1–27.4° for 3477 reflections) provide more accurate angle measurements .

Experimental Design Considerations

Q. How should researchers design experiments to validate the biological mechanism of action?

  • Methodological Answer :
  • Target Engagement Assays : Use fluorescence polarization (FP) to measure binding affinity to FLT3 or COX-2 .
  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., IC₅₀ shift assays) to distinguish competitive vs. allosteric mechanisms .
  • Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition to prioritize leads with favorable pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.